![molecular formula C22H23NO4 B2864126 3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid CAS No. 1537722-39-6](/img/structure/B2864126.png)
3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)propanoic acid” is a complex organic compound. It is related to the class of compounds known as fluorenylmethoxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis.
Molecular Structure Analysis
The molecular structure of this compound is complex, with the fluorenylmethoxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further attached to a propanoic acid group . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it’s a solid , but further properties like melting point, boiling point, solubility, etc., are not specified.科学的研究の応用
Peptide Synthesis and Protection
The Fmoc group is extensively used to protect hydroxy-groups during peptide synthesis, showcasing its compatibility with a variety of acid- and base-labile protecting groups. It can be conveniently removed without affecting other sensitive groups, illustrating its pivotal role in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Material Science
In material science, Fmoc-based molecules have been used to synthesize new diphenylfluorene-based aromatic polyamides, which are noted for their solubility in organic solvents, high glass transition temperatures, and thermal stability. These characteristics make them suitable for creating transparent, flexible, and tough films, indicating their potential for advanced material applications (Hsiao, Yang, & Lin, 1999).
Sensor Development
Fmoc-derivatives have also been explored in sensor development, particularly as chemosensors for selective detection. For instance, a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore synthesized through click chemistry serves as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the use of Fmoc-based compounds in developing novel sensing mechanisms for specific ions (Maity & Govindaraju, 2010).
Photophysics and Bioimaging
Additionally, Fmoc-based fluorene derivatives have been studied for their linear photophysical characterization, two-photon absorption properties, and application in bioimaging. These studies demonstrate the compounds' high fluorescence quantum yield, strong aggregation in water, and efficient two-photon-induced fluorescence, making them attractive for integrin imaging and highlighting their potential in biomedical research (Morales et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)10-9-15-11-12-23(13-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXAXVGBIUAVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

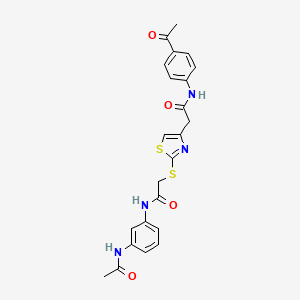
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)
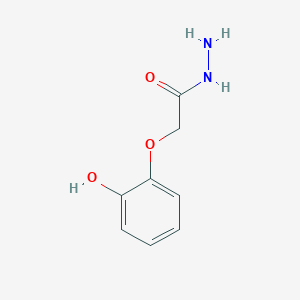

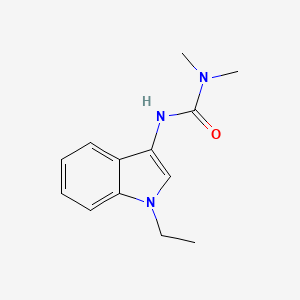
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)
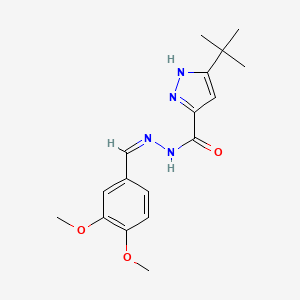
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
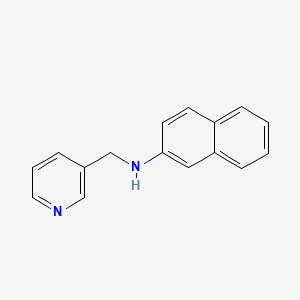
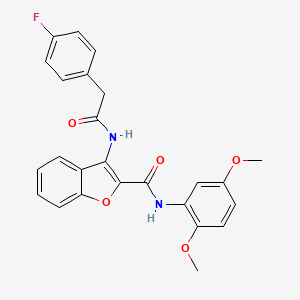
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)